Cas no 2138027-27-5 (1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine)

1-Butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a butyl substituent at the 1-position and dimethylamino functionality at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The saturated 4H,5H,6H,7H ring system enhances stability and modulates solubility, while the dimethylamino group offers potential for further derivatization. Its well-defined synthetic route ensures high purity, critical for applications in medicinal chemistry, particularly in the development of bioactive molecules targeting CNS or enzyme inhibition. The compound's balanced lipophilicity and rigidity make it suitable for structure-activity relationship studies.
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine structure
2138027-27-5 structure
Product name:1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
CAS No:2138027-27-5
MF:C12H22N4
Molecular Weight:222.329882144928
CID:5810122
PubChem ID:165470921

1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 2138027-27-5
    • EN300-800067
    • 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
    • インチ: 1S/C12H22N4/c1-4-5-8-16-11-6-7-13-9-10(11)14-12(16)15(2)3/h13H,4-9H2,1-3H3
    • InChIKey: VAQVGRFJHQAKAA-UHFFFAOYSA-N
    • SMILES: N1(C(N(C)C)=NC2CNCCC1=2)CCCC

計算された属性

  • 精确分子量: 222.18444672g/mol
  • 同位素质量: 222.18444672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 33.1Ų

1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-800067-1.0g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
1.0g
$743.0 2024-05-21
Enamine
EN300-800067-2.5g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
2.5g
$1454.0 2024-05-21
Enamine
EN300-800067-0.25g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
0.25g
$683.0 2024-05-21
Enamine
EN300-800067-5.0g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
5.0g
$2152.0 2024-05-21
Enamine
EN300-800067-0.05g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
0.05g
$624.0 2024-05-21
Enamine
EN300-800067-0.1g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
0.1g
$653.0 2024-05-21
Enamine
EN300-800067-10.0g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
10.0g
$3191.0 2024-05-21
Enamine
EN300-800067-0.5g
1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2138027-27-5 95%
0.5g
$713.0 2024-05-21

1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine 関連文献

1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amineに関する追加情報

Introduction to 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine (CAS No. 2138027-27-5) and Its Emerging Applications in Chemical Biology and Medicine

The compound 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine (CAS No. 2138027-27-5) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the fields of chemical biology and medicinal chemistry. Its unique structural framework, featuring a fused imidazo[4,5-c]pyridine core with an amine substituent at the 2-position and a butyl group at the 1-position, endows it with distinctive chemical and pharmacological properties. This introduction delves into the compound’s structural characteristics, its potential biological activities, and recent advancements in its application within research and therapeutic development.

The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery due to its prevalence in bioactive natural products and synthetic molecules. This bicyclic system combines the nitrogen-rich environment of imidazole and pyridine rings, which are known for their ability to interact with various biological targets. In particular, the 2-amino group in 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine serves as a versatile pharmacophore for further functionalization or direct interaction with biological macromolecules. The presence of the butyl side chain at the 1-position adds steric bulk and may influence solubility and metabolic stability.

Recent studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives as modulators of key cellular pathways involved in inflammation, immunity, and cancer. The compound 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine has been explored for its interactions with enzymes such as Janus kinases (JAKs) and tyrosine kinases (TKs), which play pivotal roles in signal transduction cascades. Preliminary computational modeling suggests that the compound may bind to these kinases through its aromatic system and amino substituents, potentially inhibiting their activity and modulating downstream signaling events.

One of the most compelling aspects of this molecule is its potential as a lead compound for drug development. The combination of structural diversity provided by the imidazo[4,5-c]pyridine core with functional groups that can be modified for optimal pharmacokinetic properties makes it an attractive candidate for further optimization. Researchers have employed structure-based drug design strategies to refine analogs of 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine, aiming to enhance binding affinity and reduce off-target effects.

In addition to its kinase inhibition potential, 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5c]pyridin-2-amine has been investigated for its effects on other biological pathways. For instance, studies suggest that it may exhibit anti-inflammatory properties by modulating microRNA expression or interfering with pro-inflammatory cytokine production. These findings align with broader trends in medicinal chemistry where imidazo[4,5c]pyridines are being repurposed for therapeutic applications beyond their traditional roles as antiviral agents.

The synthesis of 1-butyl-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[,4, c]pyridin-2-amine (CAS No. 2138027–27–5) has been refined through multi-step organic transformations involving cyclization reactions followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient access to this scaffold, facilitating rapid screening of derivatives for biological activity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the complex fused ring system.

The pharmacological evaluation of 1-butyl-N,N-dimethyl-,**(CAS No. 2138027–27–5) has revealed promising results in preclinical models. In vitro assays have demonstrated its ability to inhibit proliferation of certain cancer cell lines by disrupting mitogenic signaling pathways. Furthermore, preliminary animal studies indicate that it may possess immunomodulatory effects without significant toxicity, suggesting potential therapeutic utility in conditions characterized by dysregulated immune responses.

The development of novel molecular probes relies heavily on compounds like 1-butyl-N,N-dimethyl-,**(CAS No. 2138027–27–5) that serve as tools for understanding disease mechanisms at a molecular level. Its ability to interact with specific targets provides researchers with insights into how perturbing these interactions can lead to therapeutic benefits. This underscores the importance of high-quality chemical entities in driving innovation across disciplines such as chemical biology, pharmacology, and oncology.

The future direction of research on imidazo[,4, c]pyridine derivatives like 1-butyl-N,N-dimethyl-,**(CAS No. 2138027–27–5) is likely to focus on improving drug-like properties through rational design and optimization strategies. Incorporating principles from fragment-based drug discovery could lead to novel analogs with enhanced efficacy and selectivity while minimizing side effects associated with earlier-generation compounds.

In conclusion, 1-butyl-N,N-dimethyl-,**(CAS No.) represents a structurally intriguing molecule with significant potential in medicinal chemistry applications.* Its unique scaffold combined with demonstrated biological activity positions it as a valuable asset for ongoing research efforts aimed at developing new treatments for human diseases.* As our understanding of molecular interactions advances,* so too will our ability to harness compounds such as this one* toward therapeutic breakthroughs.* The continued exploration*of this class*of heterocycles*holds promise*for future discoveries*that could reshape clinical practice.*

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